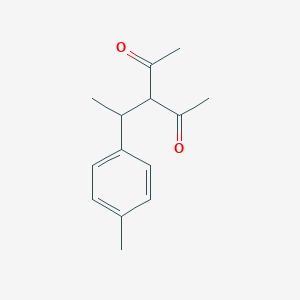
3-(1-p-Tolylethyl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-p-Tolylethyl)pentane-2,4-dione is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29152 g/mol . This compound is characterized by the presence of a tolylethyl group attached to a pentane-2,4-dione backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-(1-p-Tolylethyl)pentane-2,4-dione can be synthesized from 1-(4-Methylphenyl)ethanol and acetylacetone . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and reduce production costs. The raw materials, 1-(4-Methylphenyl)ethanol and acetylacetone, are sourced in bulk, and the reaction is monitored to ensure consistent quality .
化学反応の分析
Types of Reactions
3-(1-p-Tolylethyl)pentane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the diketone functional group, which is highly reactive.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(1-p-Tolylethyl)pentane-2,4-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1-p-Tolylethyl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity . The diketone functional group allows it to participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .
類似化合物との比較
3-(1-p-Tolylethyl)pentane-2,4-dione can be compared with other similar compounds such as:
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione (DBPD): This compound has a dimethylamino group instead of a tolylethyl group, which affects its reactivity and applications.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD): Similar to DBPD, this compound has an allylidene group, leading to different chemical properties and uses.
3-Allylacetylacetone (3all-acac): This compound has an allyl group, which influences its complexation behavior with metal ions.
3-Benzylacetylacetone (3ben-acac):
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
3-[1-(4-methylphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O2/c1-9-5-7-13(8-6-9)10(2)14(11(3)15)12(4)16/h5-8,10,14H,1-4H3 |
InChIキー |
FZKOFGPEMSIZDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
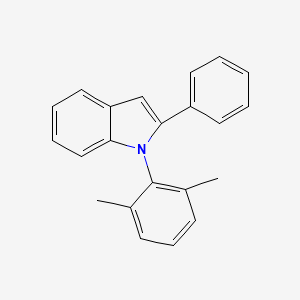
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
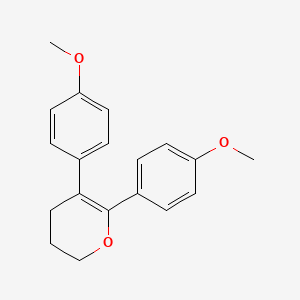
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
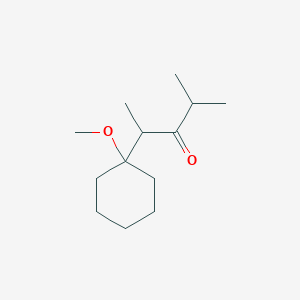
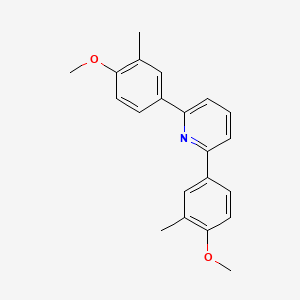
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
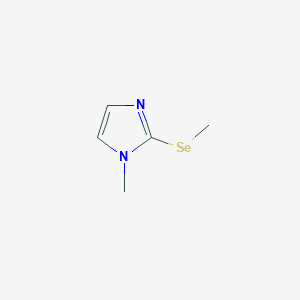
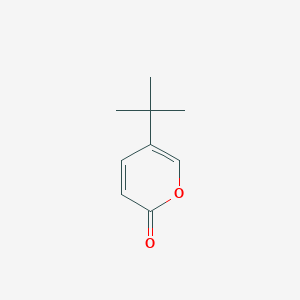
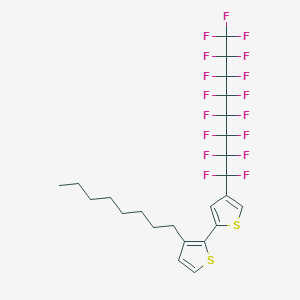
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
